molecular formula C6H11NaO5S B591022 Sodium;2-butanoyloxyethanesulfonate CAS No. 61789-32-0

Sodium;2-butanoyloxyethanesulfonate

Cat. No.: B591022
CAS No.: 61789-32-0
M. Wt: 218.199
InChI Key: WYHCVLBWWXVCEM-UHFFFAOYSA-M
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Description

Sodium;2-butanoyloxyethanesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a sulfonate group attached to an ethane backbone, which is further substituted with a butanoyloxy group

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Sodium Cocoyl Isethionate functions as a surfactant, which reduces the surface tension of a liquid, making it an excellent component for both cleansing and hair conditioning . It interacts with both oil and water, allowing them to mix, which is crucial in the removal of dirt and oil from the skin and hair .

Cellular Effects

Sodium Cocoyl Isethionate has a significant impact on various types of cells, particularly skin cells. It is known for creating a rich lather that does not dry out or irritate the skin upon application . It effectively removes dirt, oil, and makeup residue from the skin, safeguarding the natural moisture barrier and preserving hydration levels .

Molecular Mechanism

The molecular mechanism of Sodium Cocoyl Isethionate involves its ability to mix with oils to lift dirt off the face, helping to rinse away any residue leftover from the day . It is a gentle surfactant, so it has a reduced risk of skin irritation .

Temporal Effects in Laboratory Settings

It is known to be stable in a pH range of 6-8 .

Dosage Effects in Animal Models

There is limited information available on the effects of Sodium Cocoyl Isethionate at different dosages in animal models. It has been found to be slightly to practically non-toxic, with an oral LD50 of 4330mg/kg for rats .

Metabolic Pathways

It is known that Sodium Cocoyl Isethionate is derived from the fatty acids found in isethionic acid and coconut oil .

Transport and Distribution

Sodium Cocoyl Isethionate is a surfactant, which means it can reduce the surface tension of a liquid, allowing it to mix with both oil and water . This property allows it to be distributed within cells and tissues, where it can interact with both hydrophilic and hydrophobic molecules.

Subcellular Localization

As a surfactant, it is likely to be found wherever there are cell membranes, as these structures contain both hydrophilic and hydrophobic regions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-butanoyloxyethanesulfonate typically involves the reaction of 2-hydroxyethanesulfonic acid with butanoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an ester linkage between the hydroxyl group of 2-hydroxyethanesulfonic acid and the acyl chloride group of butanoyl chloride. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: A polar aprotic solvent like dichloromethane

    Catalyst: A base such as sodium hydroxide or pyridine

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-butanoyloxyethanesulfonate can undergo various chemical reactions, including:

    Oxidation: The sulfonate group can be oxidized to form sulfonic acids.

    Reduction: The ester linkage can be reduced to yield the corresponding alcohol.

    Substitution: The butanoyloxy group can be substituted with other acyl groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acylation reagents like acyl chlorides or anhydrides in the presence of a base.

Major Products

    Oxidation: Sulfonic acids and their derivatives.

    Reduction: Alcohols and corresponding reduced products.

    Substitution: Various substituted sulfonates depending on the reagents used.

Scientific Research Applications

Sodium;2-butanoyloxyethanesulfonate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of detergents, surfactants, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Sodium dodecylbenzenesulfonate
  • Sodium 2-ethylhexyl sulfate
  • Sodium sulfinates

Uniqueness

Sodium;2-butanoyloxyethanesulfonate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to other sulfonates, it offers a unique combination of hydrophilic and hydrophobic properties, making it versatile for various applications.

Properties

IUPAC Name

sodium;2-butanoyloxyethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5S.Na/c1-2-3-6(7)11-4-5-12(8,9)10;/h2-5H2,1H3,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHCVLBWWXVCEM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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